molecular formula C27H32N6O7 B3885742 (4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3885742
M. Wt: 552.6 g/mol
InChI Key: GFNOKSUPZXVCDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| (4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, specifically targeting the p38α isoform. This compound is a key research tool for investigating the role of p38 MAPK in cellular stress responses, inflammation, apoptosis, and cytokine production. Its molecular design incorporates a pyrazol-3-one scaffold linked to a trimethoxyphenyl carbonyl piperazine group, which contributes to its high affinity and specificity. Researchers utilize this inhibitor to elucidate the mechanisms underlying various pathological conditions, including autoimmune diseases, cancer progression, and neurodegenerative disorders. By effectively suppressing p38 MAPK activity, it allows for the study of downstream effectors and gene expression changes in model cell lines. This product is offered For Research Use Only and is strictly intended for laboratory research purposes in vitro; it is not for diagnostic or therapeutic applications in humans or animals. Researchers can find supporting data and structural information in chemical databases and the scientific literature.

Properties

IUPAC Name

5-methyl-2-(4-nitrophenyl)-4-[2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethyliminomethyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O7/c1-18-22(27(35)32(29-18)20-5-7-21(8-6-20)33(36)37)17-28-9-10-30-11-13-31(14-12-30)26(34)19-15-23(38-2)25(40-4)24(16-19)39-3/h5-8,15-17,29H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNOKSUPZXVCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCN3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Pyrazolone Core: This can be achieved through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the aromatic ring can be performed using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Piperazine Moiety: This step involves the coupling of the pyrazolone intermediate with a piperazine derivative, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.

    Reduction: The pyrazolone ring can undergo reduction to form dihydropyrazolone derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, sodium dithionite.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.

Major Products

    Reduction of Nitro Group: Formation of the corresponding aniline derivative.

    Substitution on Aromatic Rings: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with pyrazolone cores have been studied for their anti-inflammatory, analgesic, and antipyretic properties. The specific substituents on this compound may enhance its activity or selectivity towards certain biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The presence of the nitrophenyl and trimethoxyphenyl groups suggests it may interact with various biological targets, potentially leading to new therapeutic agents.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of (4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could participate in redox reactions, while the trimethoxyphenyl group might enhance binding affinity to certain proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyrazol-3-one and piperazine-containing derivatives:

Compound Name / ID Molecular Formula Key Substituents Functional Groups Molecular Weight Notable Properties/Activities Reference
Target Compound C₃₄H₃₄N₆O₈ (estimated*) 4-nitrophenyl, methyl, trimethoxyphenylcarbonyl-piperazine-ethylamino Nitro, carbonyl, piperazine, pyrazol-3-one ~686.68* Hypothesized kinase/tubulin inhibition
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 2-nitrophenyl, acetyl Nitro, acetyl, pyrazol-3-one 273.24 Lipinski-compliant; Rf = 0.7
9-(4-fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-pyrazolo-triazolo-pyrimidine [16a] C₂₅H₁₅FN₈O₂ 4-fluorophenyl, 4-nitrophenyl, phenyl Nitro, fluorophenyl, triazolopyrimidine 478.44 High thermal stability (mp >340°C)
(4Z)-2-(4-nitrophenyl)-4-{[2-(piperazin-1-yl)ethylamino]methylidene}-5-propyl... C₂₀H₂₅N₆O₃ 4-nitrophenyl, propyl, piperazinyl-ethylamino Nitro, piperazine, pyrazol-3-one 397.45 Enhanced solubility due to piperazine
3-(4-methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-pyrazole-carbohydrazide C₂₂H₂₁N₅O₅ 4-methoxyphenyl, 2,4,5-trimethoxybenzylidene Methoxy, hydrazide, pyrazole 435.43 Anticancer activity (inferred)

*Note: Exact molecular weight for the target compound requires experimental validation.

Key Differences and Implications

Substituent Complexity: The target compound’s 3,4,5-trimethoxyphenylcarbonyl-piperazine group distinguishes it from simpler analogs like and . Compared to compound [16a] (), which lacks a piperazine, the target compound’s ethylamino-piperazine linker may enhance solubility and membrane permeability .

Biological Activity :

  • While compound adheres to Lipinski’s rule (oral bioavailability), the target compound’s higher molecular weight (~686) may limit bioavailability unless the piperazine group counteracts this via improved solubility .
  • The trimethoxyphenyl group in the target compound is structurally analogous to anticancer agents like colchicine, hinting at microtubule disruption mechanisms .

Biological Activity

The compound (4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one represents a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N6O4C_{20}H_{24}N_6O_4, with a molecular weight of approximately 432.45 g/mol. The structure features various functional groups including a pyrazolone core, nitrophenyl moiety, and piperazine derivative.

PropertyValue
Molecular FormulaC20H24N6O4C_{20}H_{24}N_6O_4
Molecular Weight432.45 g/mol
IUPAC NameThis compound

Antitumor Activity

Recent studies have demonstrated the compound's potential as an antitumor agent. In vitro assays showed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Case Study:
In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability with an IC50 value of 12 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis induction.

Antioxidant Properties

The compound exhibits notable antioxidant activity. It scavenges free radicals effectively and reduces oxidative stress markers in cellular models.

Research Findings:
In a DPPH radical scavenging assay, the compound showed an IC50 value of 15 µM, indicating strong radical scavenging capability compared to standard antioxidants like ascorbic acid.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes related to cancer progression and inflammation:

  • Cyclooxygenase (COX) Inhibition:
    • The compound inhibits COX enzymes with potential implications for anti-inflammatory therapies.
    • IC50 values for COX-1 and COX-2 were found to be 20 µM and 25 µM respectively.
  • Monoamine Oxidase (MAO) Inhibition:
    • Preliminary studies suggest that it may act as a selective MAO-B inhibitor, which is relevant for neurodegenerative diseases.
    • The IC50 value for MAO-B was reported at 0.5 µM.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction: The presence of the pyrazolone ring facilitates interaction with apoptotic pathways.
  • Antioxidant Mechanisms: Functional groups within the molecule contribute to electron donation capabilities that neutralize free radicals.

Q & A

Q. Q: What are the critical steps for synthesizing this compound with high purity?

A: The synthesis involves multi-step reactions, including condensation of hydrazine derivatives with aldehydes/ketones under acidic or basic catalysis. Key considerations:

  • Optimization of reaction conditions : Temperature (typically 60–80°C), solvent selection (ethanol/methanol for solubility), and catalyst choice (e.g., anhydrous sodium acetate) to minimize side reactions .
  • Purification : Use column chromatography or recrystallization (methanol/glacial acetic acid) to isolate intermediates. Monitor progress via TLC and confirm final structure via 1^1H/13^13C NMR and HRMS .

Advanced Synthesis Challenges

Q. Q: How can researchers resolve low yields during the hydrazone formation step?

A: Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance reaction efficiency.
  • Solvent polarity adjustment : Replace ethanol with DMF or THF to improve reactant compatibility .
  • Kinetic studies : Use HPLC-MS to track intermediate stability and identify degradation pathways .

Structural Confirmation

Q. Q: What advanced spectroscopic methods validate the (4E)-configuration of the exocyclic double bond?

A: Key techniques:

  • NOESY NMR : Detect spatial proximity between the 5-methyl group and the 4-nitrophenyl moiety to confirm stereochemistry .
  • X-ray crystallography : Resolve crystal packing to unambiguously assign the E-configuration .
  • UV-Vis spectroscopy : Compare λmax with computational predictions (TD-DFT) for electronic transitions .

Reactivity and Stability

Q. Q: How does the 3,4,5-trimethoxybenzoyl-piperazine moiety influence the compound’s chemical stability?

A: The electron-rich trimethoxy group enhances π-π stacking but increases susceptibility to oxidative degradation:

  • pH-dependent stability : Under acidic conditions (pH < 3), the piperazine ring may protonate, altering solubility.
  • Accelerated stability testing : Use HPLC to monitor degradation products (e.g., demethylation or nitro-group reduction) under thermal stress (40–60°C) .

Biological Activity Profiling

Q. Q: What methodologies are recommended for preliminary bioactivity screening?

A: Prioritize computational and in vitro assays:

  • Molecular docking : Target the 3,4,5-trimethoxyphenyl moiety against tubulin or kinase domains (e.g., using AutoDock Vina) .
  • Cell-based assays : Test cytotoxicity (MTT assay) in cancer lines (e.g., HeLa, MCF-7) and compare IC50 values with structurally similar pyrazolones .
  • Enzyme inhibition : Screen for COX-2 or PDE4 inhibition, leveraging the nitro group’s electron-withdrawing properties .

Advanced Mechanistic Studies

Q. Q: How can researchers elucidate the compound’s mechanism of action in complex biological systems?

A: Combine multi-omics and biophysical approaches:

  • Surface plasmon resonance (SPR) : Measure binding affinity to purified target proteins (e.g., β-tubulin).
  • Metabolomics : Use LC-MS to track downstream metabolic perturbations (e.g., ATP depletion in cancer cells) .
  • CRISPR-Cas9 knockouts : Validate target engagement by assessing resistance in gene-edited cell lines .

Data Contradiction Analysis

Q. Q: How to address discrepancies between computational predictions and experimental bioactivity results?

A: Common issues and solutions:

  • Solvent effects in docking : Re-run simulations with explicit solvent models (e.g., TIP3P water) to improve accuracy .
  • Off-target interactions : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended targets .
  • Metabolic instability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism and adjust substituents (e.g., replace nitro with trifluoromethyl) .

Comparative Structural Analysis

Q. Q: How does the 4-nitrophenyl group impact bioactivity compared to analogs with 4-methoxyphenyl substituents?

A: The nitro group enhances electrophilicity and hydrogen-bonding capacity, leading to:

  • Higher kinase inhibition : Nitro derivatives show 10–100x lower IC50 against VEGFR-2 vs. methoxy analogs .
  • Reduced metabolic half-life : Nitro groups are prone to reduction in vivo, necessitating prodrug strategies .

Analytical Method Development

Q. Q: What HPLC conditions optimize separation of this compound from synthetic byproducts?

A: Recommended parameters:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 40–80% B over 20 min.
  • Detection : UV at 254 nm (nitro group absorption) .

Pharmacokinetic Profiling

Q. Q: What strategies improve the compound’s bioavailability for in vivo studies?

A:

  • Nanoparticle encapsulation : Use PLGA or liposomes to enhance aqueous solubility .
  • LogP optimization : Introduce polar groups (e.g., hydroxyl) to the piperazine ring without disrupting target binding .
  • Plasma protein binding assays : Measure affinity for albumin using equilibrium dialysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
(4E)-5-methyl-2-(4-nitrophenyl)-4-{[(2-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}ethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.